molecular formula C6H2BrCl2FO2S B12857778 4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride

4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride

Cat. No.: B12857778
M. Wt: 307.95 g/mol
InChI Key: XNBGORUPOFVNGG-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2BrClFO2S It is a derivative of benzenesulfonyl chloride, substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride typically involves the sulfonylation of a pre-halogenated benzene derivative. One common method is the reaction of 4-bromo-2-chloro-5-fluorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and side reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available halogenated benzenes. The process includes halogenation, sulfonylation, and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate linkages. These reactions are facilitated by the electron-withdrawing effects of the bromine, chlorine, and fluorine substituents, which increase the electrophilicity of the sulfonyl chloride group .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzenesulfonyl chloride
  • 4-Chloro-2-fluorobenzenesulfonyl chloride
  • **4-Bromo-5-chloro-2-flu

Properties

Molecular Formula

C6H2BrCl2FO2S

Molecular Weight

307.95 g/mol

IUPAC Name

4-bromo-2-chloro-5-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C6H2BrCl2FO2S/c7-3-1-4(8)6(2-5(3)10)13(9,11)12/h1-2H

InChI Key

XNBGORUPOFVNGG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Br)F

Origin of Product

United States

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